3'-Ethylbiphenyl-3-carboxylic acid
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Overview
Description
3’-Ethylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O2. It is a derivative of biphenyl, where an ethyl group is attached to the third carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Ethylbiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with ethyl chloroformate, followed by hydrolysis to yield the carboxylic acid. Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with biphenyl-3-carboxylic acid chloride to form the desired product .
Industrial Production Methods
In industrial settings, the production of 3’-ethylbiphenyl-3-carboxylic acid often involves large-scale Friedel-Crafts acylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Ethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylates and ketones.
Reduction: Reduced products like alcohols and aldehydes.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
3’-Ethylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-ethylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
3’-Methylbiphenyl-3-carboxylic acid: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
3’-Isopropylbiphenyl-3-carboxylic acid: Has an isopropyl group, which increases steric hindrance compared to the ethyl group.
Uniqueness
3’-Ethylbiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its hydrophobicity and influences its reactivity compared to other biphenyl derivatives .
Properties
IUPAC Name |
3-(3-ethylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPCSEBXFMEWTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681770 |
Source
|
Record name | 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-74-8 |
Source
|
Record name | 3'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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